
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of two chlorine atoms, a cyclohexene ring, and a prop-2-en-1-yl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of cyclohex-1-ene with prop-2-en-1-ylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions may include:
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial for industrial applications.
化学反应分析
Types of Reactions
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Acidic or basic conditions, elevated temperatures.
Reduction: Anhydrous conditions, low temperatures.
Substitution: Polar aprotic solvents, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-N-(cyclohexyl)-N-(prop-2-en-1-yl)acetamide
- 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(propyl)acetamide
- 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)propionamide
Uniqueness
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features may influence its reactivity, stability, and interactions with biological targets.
属性
CAS 编号 |
39085-02-4 |
|---|---|
分子式 |
C11H15Cl2NO |
分子量 |
248.15 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(cyclohexen-1-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-8-14(11(15)10(12)13)9-6-4-3-5-7-9/h2,6,10H,1,3-5,7-8H2 |
InChI 键 |
USHZEUTZMTUGKL-UHFFFAOYSA-N |
规范 SMILES |
C=CCN(C1=CCCCC1)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
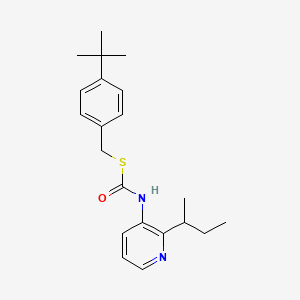
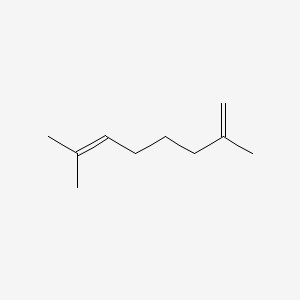
![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
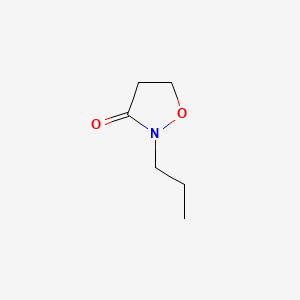

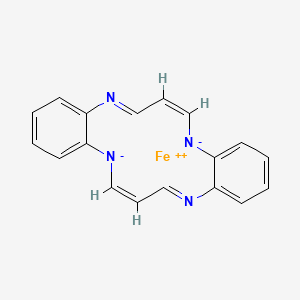
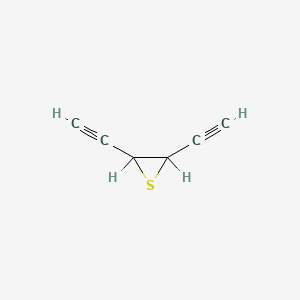
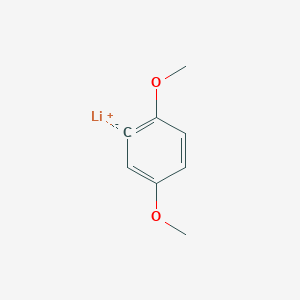
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
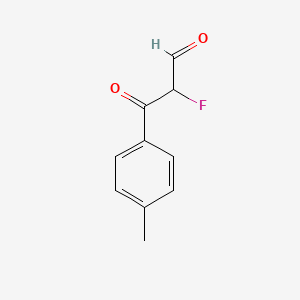
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)
